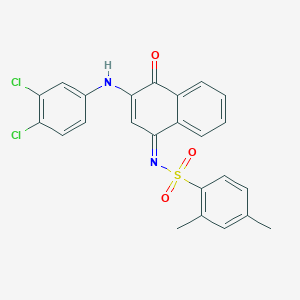![molecular formula C22H22FNO6S B284996 Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate, also known as EF5, is a chemical compound that has gained significant attention in the field of scientific research. EF5 is a hypoxia marker that is used to detect low oxygen levels in tissues and cells. This compound has been used extensively in cancer research, as hypoxia is a common feature of solid tumors.
作用機序
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate works by binding to proteins in cells that are activated under low oxygen conditions. Specifically, this compound binds to proteins that contain a certain amino acid sequence, known as the this compound-binding site. Once this compound binds to these proteins, it becomes trapped in the cells and can be detected using various imaging techniques.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect normal cells or tissues. However, it can cause some side effects in high doses, such as nausea, vomiting, and headaches. This compound has also been shown to enhance the effectiveness of radiation therapy in cancer treatment.
実験室実験の利点と制限
One of the major advantages of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is its specificity for hypoxic cells and tissues. This allows researchers to accurately detect and measure hypoxia levels in tumors, which can help guide treatment decisions. However, this compound has some limitations in lab experiments, such as the need for specialized imaging techniques and the potential for false positives or negatives.
将来の方向性
There are several potential future directions for Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate research. One area of interest is the development of new imaging techniques that can more accurately detect this compound in tissues and cells. Another area of focus is the use of this compound in combination with other drugs or therapies to enhance their effectiveness in cancer treatment. Additionally, this compound may have applications in other areas of research, such as cardiovascular disease and neurodegenerative disorders.
In conclusion, this compound is a hypoxia marker that has significant potential for scientific research, particularly in cancer research. Its specificity for hypoxic cells and tissues makes it a valuable tool for detecting and measuring hypoxia levels in tumors. While there are some limitations to its use in lab experiments, the future directions for this compound research are promising and may lead to new treatments and therapies for a variety of diseases.
合成法
The synthesis of Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate involves several steps, starting with the reaction between 5-hydroxy-2-methyl-1-benzofuran-3-carboxylic acid and butyryl chloride to form 5-butyryl-2-methyl-1-benzofuran-3-carboxylic acid. This intermediate is then reacted with ethyl chloroformate to produce ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate. The final step involves the reaction between ethyl 5-butyryl-2-methyl-1-benzofuran-3-carboxylate and 4-fluorobenzenesulfonyl chloride to produce this compound.
科学的研究の応用
Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate is primarily used as a hypoxia marker in scientific research, particularly in cancer research. Hypoxia is a common feature of solid tumors, as the rapid growth of cancer cells often outpaces the development of new blood vessels to supply oxygen. This compound is used to detect low oxygen levels in tumor tissues and cells, which can help researchers understand the mechanisms of tumor growth and develop new treatments for cancer.
特性
分子式 |
C22H22FNO6S |
|---|---|
分子量 |
447.5 g/mol |
IUPAC名 |
ethyl 5-[butanoyl-(4-fluorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate |
InChI |
InChI=1S/C22H22FNO6S/c1-4-6-20(25)24(31(27,28)17-10-7-15(23)8-11-17)16-9-12-19-18(13-16)21(14(3)30-19)22(26)29-5-2/h7-13H,4-6H2,1-3H3 |
InChIキー |
OFUIAVRUWLKOOD-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
正規SMILES |
CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C)S(=O)(=O)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


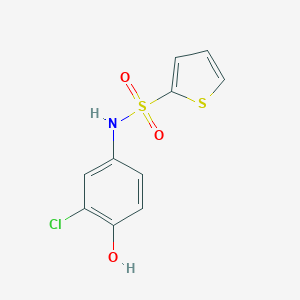
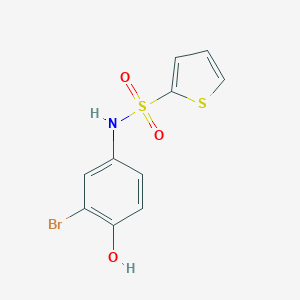
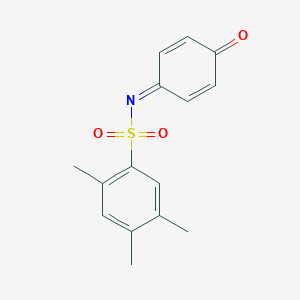
![5-{[(2,5-Diethylphenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B284920.png)
![2-Hydroxy-5-[(mesitylsulfonyl)amino]benzoic acid](/img/structure/B284921.png)
![N-(2-oxonaphtho[2,1-d][1,3]oxathiol-5-yl)-2-naphthalenesulfonamide](/img/structure/B284922.png)
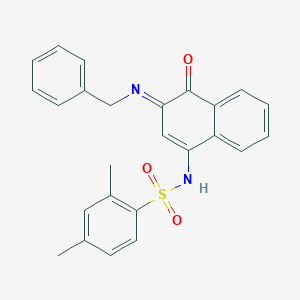

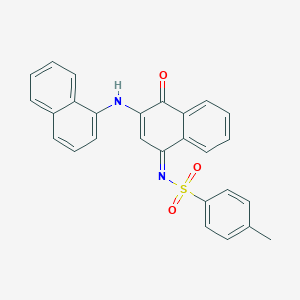
![N-[(1Z)-3-[(5-chloro-2-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]-4-methoxybenzenesulfonamide](/img/structure/B284933.png)
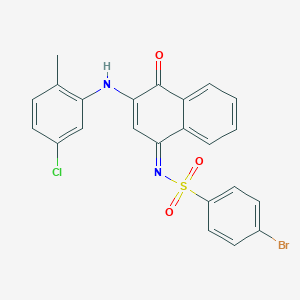
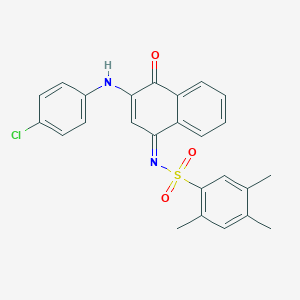
![N-{4-hydroxy-3-[(4-methylphenyl)thio]-1-naphthyl}benzenesulfonamide](/img/structure/B284939.png)
